molecular formula C13H14BrN5O2 B2832638 6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one CAS No. 2415541-40-9

6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B2832638
CAS No.: 2415541-40-9
M. Wt: 352.192
InChI Key: BZRBTYWNRFOKGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring a pyridazin-3-one core substituted with a methyl group and fused to a dihydro ring system. Such structural attributes make it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to bromine-substituted heterocycles.

Properties

IUPAC Name

6-[3-[(4-bromopyrazol-1-yl)methyl]azetidine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN5O2/c1-17-12(20)3-2-11(16-17)13(21)18-5-9(6-18)7-19-8-10(14)4-15-19/h2-4,8-9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRBTYWNRFOKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. A general synthetic route might include:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by bromination to introduce the bromo substituent.

    Azetidine Ring Formation: The azetidine ring can be constructed through a cyclization reaction involving an appropriate diamine and a dihalide.

    Coupling of Pyrazole and Azetidine: The 4-bromo-1H-pyrazole can be coupled with an azetidine derivative using a nucleophilic substitution reaction.

    Formation of the Pyridazinone Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and azetidine rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group or the bromo substituent, potentially yielding alcohols or dehalogenated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions or with the aid of a catalyst.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms of the compound, such as alcohols or dehalogenated products.

    Substitution: Substituted derivatives with various functional groups replacing the bromo substituent.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for further research:

  • Phosphodiesterase Inhibition
    • Compounds with similar structures have been studied as inhibitors of phosphodiesterase (PDE) enzymes, particularly PDE4, which plays a significant role in inflammatory pathways. PDE4 inhibitors are being researched for their potential to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
  • Anti-inflammatory Effects
    • The incorporation of pyrazole and azetidine moieties suggests potential anti-inflammatory properties. Research indicates that derivatives of pyrazoles can exhibit significant anti-inflammatory effects, making them suitable candidates for developing new anti-inflammatory drugs .
  • Anticancer Activity
    • Pyrazole derivatives have been reported to possess cytotoxic effects against various cancer cell lines. The structural motifs present in this compound may enhance its ability to inhibit cancer cell proliferation .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of compounds related to 6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one :

StudyFindings
PDE4 Inhibitor Study A study identified selective PDE4B inhibitors that demonstrated reduced adverse effects compared to non-selective inhibitors, supporting the development of compounds like this one for asthma treatment .
Anti-inflammatory Activity Research on pyrazole derivatives showed significant inhibition of inflammatory responses in animal models, indicating that similar compounds could be effective in treating inflammatory diseases .
Cytotoxicity Assessment Various pyrazole-based compounds were tested against colorectal cancer cells, revealing promising cytotoxic effects that warrant further investigation into their mechanisms .

Mechanism of Action

The mechanism by which 6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one exerts its effects would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It could act as an agonist or antagonist at various receptors, modulating their activity.

    Pathway Interference: The compound might interfere with specific biochemical pathways, altering cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one () Structural Differences: Replaces the azetidine-carbonyl group with a triazinoindole system, introducing a larger aromatic scaffold.

1,2,3-Triazole-Pyridine Hybrids () Structural Differences: Substitutes the pyridazinone core with pyridine and 1,2,3-triazole rings. Functional Implications: Demonstrated anticancer activity via tubulin polymerization inhibition, suggesting the pyridazinone analogue could exploit similar mechanisms but with improved solubility due to the carbonyl group .

4-Bromo-5-{[2-(1H-imidazol-2-yl)ethyl]amino}-2-methyl-2,3-dihydropyridazin-3-one () Structural Differences: Replaces the azetidine-pyrazole unit with an imidazole-ethylamine side chain. Functional Implications: The imidazole group may enhance metal-binding capacity, whereas the bromopyrazole-azetidine system in the target compound offers stronger halogen-mediated protein interactions .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Key Substituents Potential Applications
6-{3-[(4-Bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one C₁₄H₁₅BrN₄O₂ Azetidine-carbonyl, 4-bromopyrazole Enzyme inhibition, oncology
2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one C₂₈H₂₂BrN₇O Triazinoindole, 4-bromophenyl DNA intercalation
1,2,3-Triazole-Pyridine Hybrids Variable (e.g., C₁₈H₁₄N₆) 1,2,3-Triazole, pyridine Anticancer, tubulin inhibition
4-Bromo-5-{[2-(1H-imidazol-2-yl)ethyl]amino}-2-methyl-2,3-dihydropyridazin-3-one C₁₀H₁₂BrN₅O Imidazole-ethylamine, dihydropyridazinone Metal-binding therapies

Research Findings and Mechanistic Insights

  • Target Compound : The bromine atom in the pyrazole ring is critical for forming halogen bonds with kinases (e.g., BRAF or EGFR), as seen in analogues with similar substitutions .
  • Triazinoindole Analogues (): Exhibit fluorescence properties, suggesting utility in bioimaging, but lack the azetidine group’s metabolic stability .
  • 1,2,3-Triazole-Pyridine Hybrids () : Molecular docking studies indicate strong binding to tubulin’s colchicine site, a trait the target compound may emulate with its rigid azetidine moiety .

Q & A

Q. What are the key structural features of this compound, and how do they influence its potential in medicinal chemistry?

The compound contains three critical motifs:

  • A 2,3-dihydropyridazin-3-one core , which is associated with kinase inhibition and anti-inflammatory activity due to its electron-deficient nature .
  • An azetidine-1-carbonyl group , a strained four-membered ring that enhances metabolic stability and modulates conformational flexibility .
  • A 4-bromo-1H-pyrazol-1-ylmethyl substituent , which introduces steric bulk and halogen-mediated hydrophobic interactions, often improving target binding affinity . These features suggest potential applications in targeting enzymes like phosphodiesterases or kinases, where heterocyclic frameworks are prevalent .

Q. What synthetic methodologies are commonly employed to construct the azetidine-pyridazinone scaffold?

The synthesis typically involves:

  • Step 1 : Preparation of the azetidine-carboxylic acid derivative via cyclization of β-amino alcohols or alkylation of azetidine precursors using NaH/DMF .
  • Step 2 : Coupling the azetidine moiety to the pyridazinone core using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DCM .
  • Step 3 : Introducing the 4-bromo-pyrazole group via nucleophilic substitution or Cu-catalyzed click chemistry, with yields optimized by controlling temperature (60–80°C) and solvent polarity (e.g., DMSO/THF mixtures) .

Q. How is the compound characterized to confirm its purity and structural integrity?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to verify substituent integration (e.g., azetidine CH2_2 protons at δ 3.5–4.0 ppm; pyridazinone carbonyl at δ 165–170 ppm) .
  • HRMS : To confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 422.05 for C16_{16}H16_{16}BrN5_5O2_2) .
  • XRD : For absolute configuration determination, especially to resolve stereochemistry at the azetidine ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the azetidine-pyridazinone coupling step?

A Design of Experiments (DoE) approach is recommended:

  • Variables : Catalyst concentration (e.g., 0.1–1.0 equiv. DMAP), solvent (DCM vs. DMF), and temperature (25–50°C).
  • Response surface modeling identifies optimal conditions. For example, highlights that DMF at 40°C with 0.5 equiv. DMAP increases yields by 25% compared to DCM .
  • In-line FTIR monitors reaction progress in flow chemistry setups, reducing side-product formation .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Contradictions often arise from polymorphic forms or solvent impurities. Strategies include:

  • HPLC-PDA : To check for degradation products (e.g., hydrolysis of the azetidine ring in aqueous buffers) .
  • DSC/TGA : To identify polymorph transitions (e.g., a melting point variation of 5–10°C between crystalline forms) .
  • Co-solvent screening : Use tert-butanol/water mixtures to enhance solubility while avoiding destabilization of the pyridazinone core .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

  • Kinase inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., PIM1 or CDK2) at 1–10 µM concentrations .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116 or MCF-7) with IC50_{50} determination .
  • Molecular docking : AutoDock Vina simulations to predict binding modes to targets like PDE4 or HSP90, leveraging the bromo-pyrazole’s halogen bonding .

Q. How can the mechanism of action be elucidated if bioactivity data conflicts with computational predictions?

  • Proteomics : SILAC-based profiling to identify off-target interactions .
  • Mutagenesis : CRISPR-edited cell lines to validate target engagement (e.g., mutating PDE4’s hydrophobic pocket residues) .
  • SPR analysis : Measure binding kinetics (kon_\text{on}/koff_\text{off}) to confirm predicted affinity discrepancies .

Methodological Challenges

Q. What strategies mitigate degradation during long-term stability studies?

  • Lyophilization : Store at -80°C in amber vials under argon to prevent photodegradation of the bromo-pyrazole group .
  • Excipient screening : Add trehalose (5% w/v) to stabilize the azetidine-carboxylate linkage in solid formulations .

Q. How can computational modeling improve the design of analogs with enhanced selectivity?

  • DFT calculations : Compare frontier molecular orbitals (HOMO/LUMO) to predict reactivity at the pyridazinone carbonyl .
  • MD simulations : Simulate binding pocket dynamics (e.g., PDE4’s catalytic domain) to optimize substituent bulk .

Q. What analytical techniques are critical for detecting trace impurities in scaled-up synthesis?

  • LC-MS/MS : Identify byproducts like de-brominated pyrazoles (threshold: <0.1% per ICH guidelines) .
  • NMR diffusion-ordered spectroscopy (DOSY) : Differentiate aggregates from monomeric species in solution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.